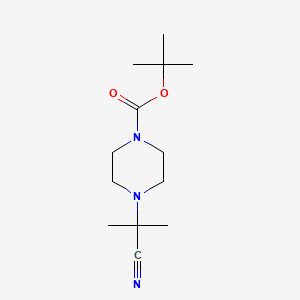

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-6-8-16(9-7-15)13(4,5)10-14/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMANAVUYHGZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-82-8 | |

| Record name | tert-butyl 4-(1-cyano-1-methylethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the ionization and fragmentation pathways of this molecule. By elucidating the causality behind its mass spectral characteristics, this guide equips the analyst with the expertise to confidently identify, characterize, and quantify this compound and its analogs. We will explore optimal analytical conditions, predict fragmentation patterns based on fundamental chemical principles, and provide a robust, self-validating protocol for its analysis.

Introduction: The Analytical Significance of a Versatile Scaffold

tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (CAS No. 885698-82-8) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, incorporating a Boc-protected piperazine and a gem-dinitrile moiety, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The piperazine ring is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2][3] The Boc protecting group, in turn, is a cornerstone of modern organic synthesis, allowing for selective manipulation of the piperazine nitrogens.

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide will dissect the mass spectrometric behavior of this molecule, providing a predictive framework for its analysis.

Table 1: Physicochemical Properties of tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 885698-82-8 | [1] |

| Molecular Formula | C₁₃H₂₃N₃O₂ | [1] |

| Molecular Weight | 253.34 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

The Heart of the Matter: Ionization and Adduct Formation

Electrospray ionization (ESI) is the most suitable ionization technique for tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate due to the presence of multiple basic nitrogen atoms, which are readily protonated.

The Protonated Molecule: The Primary Ion

In positive ion mode ESI, the molecule is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 254.35. The piperazine nitrogens are the most likely sites of protonation due to their higher basicity compared to the nitrile nitrogen.

The Dance of Adducts: Beyond the Proton

While the protonated molecule is the primary ion of interest, the formation of adducts with cations present in the mobile phase or from the analytical system is a common phenomenon in ESI-MS.[4][5][6] Analysts should be vigilant for the presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which would appear at m/z 276.33 and m/z 292.30, respectively. The relative abundance of these adducts can often be minimized by using high-purity solvents and mobile phase additives like ammonium formate or acetate.

Table 2: Predicted Molecular and Adduct Ions

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₃H₂₄N₃O₂]⁺ | 254.35 |

| [M+Na]⁺ | [C₁₃H₂₃N₃O₂Na]⁺ | 276.33 |

| [M+K]⁺ | [C₁₃H₂₃N₃O₂K]⁺ | 292.30 |

Deconstructing the Molecule: A Predictive Fragmentation Analysis

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 254.35) will induce fragmentation, providing a structural fingerprint of the molecule. The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The structure of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate presents several likely points of cleavage.

The Dominant Cleavage: The Boc Group Fragmentation

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and in the gas phase. The most anticipated and often dominant fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group through various rearrangements.

-

Loss of tert-butyl cation: Cleavage of the O-C bond of the carbamate can lead to the loss of a tert-butyl cation (m/z 57), though the charge is more likely to be retained on the larger fragment.

-

Loss of Isobutylene: A more common pathway is the loss of isobutylene (C₄H₈, 56 Da) via a rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates. This leads to a fragment corresponding to the piperazine-2-cyanopropan-2-yl cation at m/z 198.29.

-

Loss of CO₂ and Isobutylene: The concerted or sequential loss of both carbon dioxide (44 Da) and isobutylene (56 Da) from the Boc group will also lead to the fully deprotected piperazine fragment at m/z 154.29.

Alpha-Cleavage: A Signature of Amine Fragmentation

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a characteristic fragmentation pathway for amines.[1] In the context of our target molecule, the bond between the piperazine ring and the quaternary carbon of the 2-cyanopropan-2-yl group is a prime candidate for this cleavage.

-

Formation of the Piperazinyl Cation: Cleavage of the N-C bond connecting the 2-cyanopropan-2-yl group to the piperazine ring would result in the formation of the Boc-piperazine cation at m/z 185.28.

-

Formation of the Cyanopropan-2-yl Cation: Conversely, charge retention on the 2-cyanopropan-2-yl fragment would yield a cation at m/z 69.07. The stability of this tertiary carbocation, further stabilized by the nitrile group, makes this a plausible fragmentation.

Ring Fragmentation of the Piperazine Core

The piperazine ring itself can undergo fragmentation, typically through the cleavage of C-C and C-N bonds within the ring. This leads to a series of smaller fragment ions that can provide further structural confirmation.

Figure 1: A generalized workflow for the LC-MS/MS analysis of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate.

Proposed Fragmentation Pathway and Key Fragment Ions

Based on the principles outlined above, a detailed fragmentation pathway for the protonated molecule (m/z 254.35) is proposed.

Figure 2: Proposed fragmentation pathway of protonated tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate.

Table 3: Predicted Key Fragment Ions and Their Origins

| m/z (Calculated) | Proposed Structure/Origin | Neutral Loss |

| 254.35 | [M+H]⁺ (Precursor Ion) | - |

| 198.29 | [M+H - C₄H₈]⁺ | Isobutylene (56 Da) |

| 185.28 | [Boc-piperazine]⁺ | 2-cyanopropan-2-yl radical |

| 154.29 | [M+H - C₄H₈ - CO₂]⁺ | Isobutylene and Carbon Dioxide (100 Da) |

| 69.07 | [C₄H₆N]⁺ | Boc-piperazine radical |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the LC-MS/MS analysis of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to generate a calibration curve covering the desired concentration range.

Liquid Chromatography Parameters

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

-

Desolvation Gas Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

MS1 Scan Range: m/z 50 - 400.

-

MS/MS Analysis:

-

Precursor Ion: m/z 254.4.

-

Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

-

Product Ion Scan Range: m/z 40 - 260.

-

Conclusion: From Data to Decision

The mass spectrometric analysis of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a powerful tool for its unambiguous identification and characterization. A thorough understanding of its predictable ionization and fragmentation behavior, as outlined in this guide, empowers the analytical scientist to develop robust and reliable methods. The dominant fragmentation pathways, including the facile loss of the Boc group and alpha-cleavage, provide a rich tapestry of fragment ions that serve as a definitive structural fingerprint. By employing the recommended experimental protocol and interpreting the resulting data within the mechanistic framework provided, researchers can confidently navigate the complexities of their analytical challenges and accelerate the pace of drug discovery and development.

References

-

Moldb. tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

- Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

-

Science Ready. (2021, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link])

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link])

- Kiontke, A., et al. (2016). Adduct formation in ESI/MS by mobile phase additives. Journal of the American Society for Mass Spectrometry.

- Demarque, D. P., et al. (2016).

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link])

- de la Mata, A. P., & Hurlbut, J. A. (1996). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. [Link])

-

Waters Corporation. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link])

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link])

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link])

-

PubChem. 2-Cyanopropan-2-yl naphthalene-1-carbodithioate. [Link])

- Gohlke, R. S., & McLafferty, F. W. (1993). Mass spectrometric analysis of alpha-cyano amines. Journal of the American Society for Mass Spectrometry.

- Bonab, S. S., & Alizadeh, T. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | C15H13NS2 | CID 16723989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, a key chemical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, unique chemical properties, and its strategic applications, underscoring its importance in the creation of complex molecular architectures for novel therapeutics.

Introduction: The Strategic Importance of Piperazine Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and various cancers.[1][2] Its prevalence is due to its ability to introduce basic and hydrophilic properties, which can optimize the pharmacokinetic profile of a drug candidate.[3] The strategic placement of substituents on the piperazine ring allows for the fine-tuning of a molecule's interaction with biological targets.

tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (CAS No. 885698-82-8) is a valuable derivative that offers synthetic chemists a versatile platform for molecular elaboration.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the other, a critical feature in multi-step syntheses.[1][6] The 2-cyanopropan-2-yl group on the second nitrogen introduces a sterically hindered quaternary carbon, a structural motif that can be challenging to synthesize but is often found in pharmacologically active compounds.[7]

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 885698-82-8 | [4][5] |

| Molecular Formula | C₁₃H₂₃N₃O₂ | [4][5] |

| Molecular Weight | 253.34 g/mol | [4][5] |

| Appearance | White crystalline solid | [7] |

| Purity | Typically ≥97% | [5][8] |

| SMILES Code | O=C(N1CCN(C(C)(C#N)C)CC1)OC(C)(C)C | [4] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a multi-step process that highlights key principles of organic chemistry. A common and effective route involves the reaction of tert-butyl piperazine-1-carboxylate with acetone and a cyanide source.[7]

Synthetic Pathway

The synthesis can be conceptualized as a modified Strecker synthesis, a classic method for preparing α-amino nitriles.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[7]

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Acetone

-

Sodium Cyanide (NaCN)

-

Hydrochloric Acid (HCl) in ether

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Deprotection of Boc-piperazine (in situ): A solution of tert-butyl piperazine-1-carboxylate in a mixture of methanol and dichloromethane is cooled to 0 °C. Ethereal HCl is added dropwise, and the mixture is stirred for 1 hour. The solvent and excess HCl are then removed under reduced pressure. This step generates the piperazine hydrochloride salt in situ.

-

Cyanation Reaction: The resulting solid is dissolved in water. In a well-ventilated fume hood, sodium cyanide is added, followed by a solution of acetone in water. The reaction mixture is stirred at room temperature for 48 hours. The causality here is the nucleophilic attack of the deprotected piperazine on the carbonyl carbon of acetone, followed by the addition of cyanide to the resulting iminium intermediate.

-

Workup and Purification: Water is added to the reaction mixture, which is then extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white crystalline solid.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The melting point of the purified product should also be consistent with reported values.[7]

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate stems from the distinct reactivity of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6] This allows for selective reactions at other sites of the molecule without affecting the Boc-protected nitrogen.

Transformations of the Cyanonitrile Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

-

Reduction to an Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This transformation is valuable for introducing a primary amine for further elaboration.

-

Reaction with Organometallic Reagents: The nitrile can react with organometallic reagents, such as Grignard reagents or organolithiums, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of new carbon-carbon bonds.[7]

Deprotection of the Boc Group

The Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, such as dioxane or methanol.[6] This unmasks the secondary amine, which can then participate in a wide range of reactions, including:

-

N-Arylation

-

N-Alkylation

-

Amide bond formation

-

Reductive amination

Caption: Key transformations of the building block.

Applications in Drug Discovery: A Case Study

The utility of this building block is best illustrated through its application in the synthesis of complex, biologically active molecules. For instance, it has been used in the synthesis of sterically congested piperazine derivatives that serve as pharmacologically useful cores.[7]

Synthesis of a Sterically Congested Piperazine Derivative

In one reported synthesis, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate was reacted with an acetylide, generated from 1-ethynyl-4-fluorobenzene and methyl magnesium bromide.[7]

Experimental Workflow:

-

Formation of the Acetylide: 1-ethynyl-4-fluorobenzene is dissolved in anhydrous THF and cooled in an ice bath. A solution of methyl magnesium bromide is added dropwise to generate the corresponding magnesium acetylide.

-

Addition of the Piperazine Building Block: A solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate in THF is added dropwise to the acetylide solution at low temperature.

-

Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by TLC. The reaction is then quenched by the addition of ice-cold water.

-

Workup and Purification: The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

This example demonstrates how the building block can be used to introduce a sterically demanding substituent, a strategy often employed in medicinal chemistry to modulate the binding affinity and selectivity of a drug candidate.

Caption: Workflow for a typical application.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate and its reagents.

-

Hazard Statements: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][10]

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][10]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a selectively protected piperazine core and a synthetically malleable cyano group provides a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of novel therapeutics. The strategic incorporation of this building block can significantly contribute to the advancement of drug discovery programs across various therapeutic areas.[1]

References

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (2021). Retrieved from [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. (n.d.). Retrieved from [Link]

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. (n.d.). Retrieved from [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).

- CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 - PubChem. (n.d.). Retrieved from [Link]

-

Reaction of α-alkoxyacroleins with acetone cyanohydrin - Ben-Gurion University Research Portal. (n.d.). Retrieved from [Link]

- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents. (n.d.).

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC - NIH. (n.d.). Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

acetone cyanohydrin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (n.d.). Retrieved from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (n.t.). Retrieved from [Link]

-

Acetone cyanohydrin - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate - Lead Sciences. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 885698-82-8|tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 885698-82-8 | tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate - Moldb [moldb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate [allbiopharm.com]

- 9. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 10. 414910-15-9|tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

Methodological & Application

Experimental protocol for using tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

An Application Guide for the Synthesis and Utilization of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis, application, and further modification of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate . This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique sterically congested structure, which incorporates a protected piperazine moiety and a reactive nitrile group on a quaternary carbon. The presence of the piperazine core is a common feature in numerous FDA-approved drugs, making its derivatives valuable for creating novel pharmacologically active agents.[1][2] This guide details a robust synthetic protocol, a key application in carbon-carbon bond formation, and standard procedures for deprotection to enable further functionalization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile

| Property | Value |

| IUPAC Name | tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate |

| Molecular Formula | C₁₄H₂₅N₃O₂ |

| Molecular Weight | 267.37 g/mol |

| Appearance | White crystalline solid[3] |

| Primary Utility | Synthetic building block for amine-bearing quaternary carbons[3] |

Synthesis Protocol: tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

The synthesis of the title compound is achieved via a modified Strecker reaction, a well-established method for producing α-aminonitriles. In this procedure, the commercially available N-Boc-piperazine is protonated to form an ammonium salt, which then reacts in situ with acetone and sodium cyanide. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for one of the piperazine nitrogens, preventing side reactions and allowing for regioselective functionalization.

Rationale of Experimental Design

-

Initial Protonation: tert-butyl piperazine-1-carboxylate is first treated with ethereal HCl. This step protonates the unprotected secondary amine, forming the piperazinium salt. This is necessary to prevent the free amine from reacting directly with acetone in an unproductive manner and to facilitate the subsequent nucleophilic addition.

-

Cyanide and Ketone Addition: The addition of sodium cyanide (NaCN), a source of the nucleophilic cyanide ion (CN⁻), and acetone to the aqueous solution of the piperazinium salt initiates the core reaction. The cyanide ion and the secondary amine compete in adding to the carbonyl carbon of acetone.

-

Reaction Mechanism: The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide ion to form the final α-aminonitrile product. Stirring for an extended period (48 hours) ensures the reaction goes to completion.

Materials and Reagents

| Reagent | M.W. | Quantity | Moles (mmol) | Equiv. |

| tert-butyl piperazine-1-carboxylate | 186.26 | 12.6 g | 53.7 | 1.0 |

| Ethereal HCl (2.0 M) | 36.46 | 40.3 mL | 80.6 | 1.5 |

| Sodium Cyanide (NaCN) | 49.01 | 2.63 g | 53.7 | 1.0 |

| Acetone | 58.08 | 9.4 g (11.8 mL) | 161.2 | 3.0 |

| Methanol (MeOH) | - | 60 mL | - | - |

| Dichloromethane (CH₂Cl₂) | - | 60 mL | - | - |

| Water (H₂O) | - | 150 mL + 20 mL + 100 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 3 x 100 mL | - | - |

| Magnesium Sulfate (MgSO₄) | - | q.s. | - | - |

Step-by-Step Synthesis Protocol

This protocol is adapted from Firth et al. as cited in I. Acta Crystallographica Section E.[3]

-

To a stirred solution of tert-butyl piperazine-1-carboxylate (12.6 g, 53.7 mmol) in methanol (60 mL) and dichloromethane (60 mL), add ethereal HCl (40.3 mL of a 2.0 M solution, 80.6 mmol) dropwise at 0 °C (ice bath) under an argon atmosphere.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Remove the solvent and excess HCl under reduced pressure.

-

Dissolve the residual white solid in water (150 mL).

-

Caution: Perform the next steps in a well-ventilated fume hood as NaCN is highly toxic. Sequentially add solid sodium cyanide (2.63 g, 53.7 mmol) and a solution of acetone (9.4 g, 161.2 mmol) in water (20 mL) to the aqueous solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

After 48 hours, add additional water (100 mL) to the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate as a white crystalline solid. Expected yield: ~11 g (64%).[3]

Application Protocol: C-C Bond Formation via Nitrile Displacement

A key application of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is its use as a precursor to amine-bearing quaternary carbons. The 2-cyanopropan-2-yl group can be displaced by strong nucleophiles, such as Grignard reagents or organolithiums, making the cyano group an effective leaving group in this context.[4] This protocol describes the reaction with a magnesium acetylide to form a propargylamine derivative, a valuable scaffold in medicinal chemistry.[3]

Rationale of Experimental Design

-

Grignard Formation: 1-ethynyl-4-fluorobenzene is deprotonated by methyl magnesium bromide to form the corresponding magnesium acetylide. This creates a potent carbon-based nucleophile.

-

Nucleophilic Attack: The generated acetylide attacks the quaternary carbon of the piperazine derivative.

-

Leaving Group Departure: The attack results in the displacement of the cyanide ion, which is a favorable leaving group in this type of transformation, to form a new carbon-carbon bond. This reaction is a powerful method for constructing sterically hindered centers.

Materials and Reagents

| Reagent | M.W. | Quantity | Moles (mmol) | Equiv. |

| 1-ethynyl-4-fluorobenzene | 120.12 | 1.98 g | 16.5 | 1.8 |

| Methyl magnesium bromide (3.2M in THF) | - | 5.25 mL | 16.5 | 1.8 |

| Target Compound (from Sec. 1) | 267.37 | 2.33 g | 9.2 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL + 25 mL | - | - |

Step-by-Step Application Protocol

This protocol is adapted from Velasco-Rubio et al., 2021.[3]

-

In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-ethynyl-4-fluorobenzene (1.98 g, 16.5 mmol) in anhydrous THF (50 mL).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add methyl magnesium bromide (5.25 mL of a ~3.2 M solution in THF, 16.5 mmol) dropwise over 10 minutes, maintaining the internal temperature between 1-2 °C.

-

Stir the resulting pale-yellow solution at 0 °C for an additional 20 minutes.

-

In a separate flask, prepare a solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (2.33 g, 9.2 mmol) in anhydrous THF (25 mL).

-

Add the solution of the piperazine derivative dropwise to the Grignard reagent mixture over 10 minutes, again maintaining the internal temperature between 1-2.5 °C.

-

Allow the reaction mixture to slowly warm to room temperature as the ice bath melts.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate, visualizing with UV and I₂ stain).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification via column chromatography to isolate the desired product, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

Downstream Processing: Boc Group Deprotection

To utilize the second nitrogen of the piperazine ring for further diversification (e.g., amide coupling, alkylation), the Boc protecting group must be removed. This is reliably achieved under acidic conditions.[5] The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) depends on the stability of other functional groups and the desired salt form of the final product.

Protocol A: Deprotection with TFA in DCM

This method is common due to the high volatility of TFA and DCM, which simplifies solvent removal.

-

Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and extracted into an organic solvent to yield the free amine, or used directly as the trifluoroacetate salt.[5][6]

Protocol B: Deprotection with HCl in Dioxane

This method is advantageous as the deprotected amine often precipitates from the solution as its hydrochloride salt, simplifying purification.[6]

-

Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate during this time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure, or the precipitated solid can be collected by filtration and washed with a cold solvent (e.g., diethyl ether) to yield the pure hydrochloride salt.[6][7]

Safety Precautions & Handling

-

Reagent Hazards: The synthesis protocol involves Sodium Cyanide (NaCN) , which is a highly toxic poison. Handle only in a well-ventilated chemical fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide (HCN) gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3]

-

Compound Handling: While specific toxicity data for the title compound is not available, related N-Boc-piperazine derivatives may cause skin and eye irritation.[8] Handle with care, avoiding skin and eye contact, ingestion, and inhalation.

-

Acidic Reagents: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are corrosive. Handle these reagents in a fume hood and wear appropriate PPE.

-

Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local environmental regulations.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in synthesis (Sec. 1) | Incomplete initial protonation. | Ensure HCl is fresh and added slowly at 0 °C. |

| Impure reagents (NaCN, acetone). | Use high-purity, fresh reagents. | |

| Insufficient reaction time. | Ensure the reaction stirs for the full 48 hours. | |

| Incomplete nitrile displacement (Sec. 2) | Inactive Grignard reagent. | Use anhydrous THF and flame-dried glassware. Titrate the Grignard reagent before use to confirm concentration. |

| Reaction temperature too high. | Maintain strict temperature control during additions. | |

| Incomplete Boc deprotection (Sec. 3) | Insufficient acid. | Increase the equivalents of TFA or HCl. |

| Insufficient reaction time. | Allow the reaction to stir longer, monitoring by TLC/LC-MS. |

References

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Velasco-Rubio, M., et al. (2021) . Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(4). [Link]

-

Mamat, C., et al. (2012) . Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]

-

Shaik, R., et al. (2023) . Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1), 103-107. [Link]

-

Clinivex . Tert-Butyl 4-(3-Cyanopyridin-2-Yl)Piperazine-1-Carboxylate. Product Page. [Link]

-

PubChem . tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Prasanthi, G., et al. (2014) . Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]

-

Singh, R., et al. (2020) . Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches. Journal of Molecular Structure, 1222, 128888. [Link]

-

Gorin, D. J., et al. (2013) . Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(15), 7331-7339. [Link]

-

Organic Chemistry Portal . Nitrile synthesis by C-C coupling (cyanation). Reaction Database. [Link]

-

Deadman, B. J., et al. (2019) . Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1646-1651. [Link]

-

Voigtritter, K., et al. (2019) . Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Nakao, Y., & Li, X. (2020) . Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2563-2578. [Link]

-

O'Brien, P., et al. (2012) . General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 77(17), 7434-7443. [Link]

-

Shaik, R., et al. (2025) . Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1). [Link]

-

Capot Chemical . MSDS of (S)-4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester. Safety Data Sheet. [Link]

-

ResearchGate . Synthesis of tert-butyl... Scientific Diagram Download. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jgtps.com [jgtps.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Boc Deprotection of Piperazine Compounds

Introduction: The Strategic Role of N-Boc in Piperazine Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals. Its widespread use is attributed to its robustness under a variety of synthetic conditions and, most critically, its susceptibility to cleavage under specific acidic or thermal conditions. For medicinal chemists working with piperazine scaffolds, the Boc group is an indispensable tool. Piperazine moieties are prevalent in a vast array of clinically successful drugs, owing to their ability to modulate physicochemical properties such as solubility and to serve as a versatile linker. The mono-protection of piperazine with a Boc group allows for the selective functionalization of the remaining secondary amine, a crucial step in the synthesis of complex drug candidates.[1]

This technical guide provides an in-depth exploration of the most effective and field-proven methods for the deprotection of N-Boc piperazine compounds. We will delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step protocols, and provide troubleshooting guidance to navigate the common challenges encountered in this critical synthetic step.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The most common strategy for N-Boc deprotection relies on acidic conditions. The generally accepted mechanism proceeds through a three-step sequence:

-

Protonation of the Carbamate: The acid protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage.

-

Formation of a Stable Carbocation: The protonated carbamate readily eliminates a stable tert-butyl carbocation.

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

This mechanism highlights the importance of using a strong acid to facilitate the initial protonation step. The choice of acid and solvent can significantly influence the reaction rate and selectivity.

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to acidic or thermal conditions, the presence of other functional groups, and the desired scale of the reaction.

| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0°C to RT | 30 min - 4 h | Fast, efficient, volatile byproducts are easily removed. | Harshly acidic, can cleave other acid-sensitive groups, TFA is corrosive and requires careful handling. |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or MeOH, RT | 1 - 4 h | Product often precipitates as the HCl salt, facilitating isolation. Milder than TFA for some substrates. | Dioxane is a hazardous solvent. Formation of the HCl salt may complicate downstream reactions. |

| Thermal (Continuous Flow) | Methanol or TFE, 180-230°C | 45 - 60 min | Acid-free, suitable for automation, potential for selective deprotection. | Requires specialized equipment, high temperatures may not be suitable for all substrates. |

| Microwave-Assisted | Solid-supported sulfonic acid in DCM, 100°C | ~10 min | Extremely rapid, high yields, clean reactions. | Requires a microwave reactor, potential for localized overheating. |

| Acetyl Chloride/Methanol | AcCl in MeOH, 0°C to RT | Varies | In situ generation of HCl provides a milder alternative to anhydrous HCl gas. | Exothermic reaction that requires careful addition of acetyl chloride. |

Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection. The volatility of TFA and DCM simplifies the work-up procedure.

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.[1][2]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 4 hours).[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[1]

-

To isolate the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer with DCM or another suitable organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is undesirable. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, simplifying isolation.

Materials:

-

N-Boc protected piperazine derivative

-

4M HCl in 1,4-dioxane solution

-

Methanol or ethyl acetate (as co-solvent, optional)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

-

Dichloromethane (DCM) or other suitable extraction solvent (for free base isolation)

-

Anhydrous sodium sulfate (Na₂SO₄) (for free base isolation)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2]

-

Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]

-

To isolate the HCl salt: Upon completion, the precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

-

To isolate the free base: Suspend the crude HCl salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Protocol 3: Microwave-Assisted Deprotection using a Solid-Supported Acid

This protocol offers a significant acceleration of the deprotection reaction and simplifies purification through a catch-and-release mechanism.

Materials:

-

N-Boc protected piperazine derivative

-

Dichloromethane (DCM)

-

Silica-supported sulfonic acid (e.g., SiliaMetS Thiol)

-

Base for release (e.g., ammonia in methanol or DIEA)

-

Microwave reactor vials and instrument

Procedure:

-

In a microwave reaction vial, dissolve the N-Boc protected piperazine derivative (1 equiv.) in DCM.

-

Add the solid-supported sulfonic acid (typically 1.5-2.0 equiv.).

-

Seal the vial and heat with stirring in the microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 10 minutes).[4]

-

After cooling, the deprotected piperazine is ionically bound to the solid support. Filter the solid support and wash with DCM to remove any non-basic impurities.

-

To release the free amine, suspend the solid support in DCM or methanol and add a suitable base. Heat briefly in the microwave reactor at a lower temperature (e.g., 60°C for 1 minute).[4]

-

Filter off the solid support and wash it several times with DCM or methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the pure deprotected piperazine.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the deprotection is sluggish, consider increasing the equivalents of acid, the reaction temperature (e.g., to 40-50°C for acidic methods), or the reaction time. Ensure the starting material is fully dissolved in the chosen solvent.[2]

-

Side Reactions with Acid-Sensitive Groups: For substrates containing other acid-labile functionalities (e.g., t-butyl esters, acetals), using milder conditions such as HCl in dioxane may be preferable to TFA in DCM. Alternatively, consider non-acidic methods like thermal deprotection.

-

Chemoselectivity: The Boc group is generally more acid-labile than other common amine protecting groups like Cbz and Fmoc, allowing for its selective removal. However, careful optimization is required when other acid-sensitive groups are present.

-

Work-up Considerations: When using TFA, ensure its complete removal as residual TFA can interfere with subsequent reactions. Co-evaporation with a non-polar solvent like toluene is effective. When isolating the HCl salt, ensure it is thoroughly dried to remove residual solvent and HCl.

Conclusion

The deprotection of N-Boc piperazine compounds is a fundamental transformation in the synthesis of a multitude of pharmaceutical agents. A thorough understanding of the available methodologies, their mechanistic nuances, and practical considerations is paramount for the successful execution of this critical step. While traditional acidic methods using TFA and HCl remain the workhorses of the field, modern techniques such as thermal and microwave-assisted deprotection offer compelling advantages in terms of speed, selectivity, and environmental impact. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently select and implement the most appropriate N-Boc deprotection strategy for their specific synthetic challenges.

References

- Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support.

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1595-1599. Available from: [Link]

- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.

- O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(48), 16852–16862.

-

Li, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 233-257. Available from: [Link]

-

Boyd, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24450-24455. Available from: [Link]

-

Ley, S. V., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1224–1233. Available from: [Link]

-

Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

- SHANDONG BOYUAN PHARMACEUTICAL CO Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.

- Repine, J. T., et al. (2007). Substituted Piperazines as Dual Serotonin 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 50(23), 5627–5639.

-

Klásek, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available from: [Link]

- D'Hondt, M., et al. (2012). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 44(19), 3012-3022.

- Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids in a Catch-Release Manner.

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Monosubstituted Piperazines from BOC-Protected Precursors

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its ability to enhance the aqueous solubility and oral bioavailability of drug candidates.[1] Monosubstituted piperazines are particularly prized as versatile building blocks in the synthesis of a broad spectrum of pharmaceuticals, including antimicrobial, anticancer, and antidepressant agents.[1] A primary challenge in their synthesis lies in circumventing the formation of undesired 1,4-disubstituted byproducts. The strategic use of N-tert-butyloxycarbonyl (Boc) protected piperazine has emerged as a robust and widely adopted solution to this challenge.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of monosubstituted piperazines utilizing N-Boc-piperazine. We will delve into detailed protocols for N-alkylation, reductive amination, and N-acylation, culminating in the final deprotection step to yield the target compound.

Introduction: The Strategic Advantage of BOC Protection

The synthesis of monosubstituted piperazines is often complicated by the symmetrical nature of the piperazine ring, which contains two reactive secondary amines. Direct reaction with an electrophile typically leads to a mixture of mono- and di-substituted products, necessitating challenging purification procedures and resulting in lower overall yields.

The tert-butyloxycarbonyl (Boc) protecting group offers an elegant solution to this problem. By selectively protecting one of the piperazine nitrogen atoms, it allows for the controlled functionalization of the remaining secondary amine.[1] The Boc group is favored for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of other functional groups within the molecule.[1][2]

The general synthetic workflow is a well-defined three-step process:

-

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine. This initial step ensures that subsequent reactions occur selectively at the unprotected nitrogen.[1]

-

Functionalization: The free secondary amine of N-Boc-piperazine is then functionalized through various carbon-nitrogen bond-forming reactions to introduce the desired substituent.

-

Deprotection: Finally, the Boc group is removed to unveil the monosubstituted piperazine.[1]

This strategic approach provides a reliable and efficient pathway to a diverse array of monosubstituted piperazine derivatives.

General Synthetic Workflow

The following diagram illustrates the overarching strategy for the synthesis of monosubstituted piperazines using a BOC-protected precursor.

Caption: General workflow for the synthesis of monosubstituted piperazines.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of the synthesis.

Protocol 1: Synthesis of N-Boc-Piperazine (Protection)

The selective mono-protection of piperazine is the crucial first step. While direct reaction with Boc₂O can lead to the formation of the di-protected byproduct, careful control of stoichiometry and reaction conditions can favor the desired mono-Boc product.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve piperazine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.95-1.0 equivalent) in the same solvent to the cooled piperazine solution over 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-piperazine.

Protocol 2: N-Alkylation of N-Boc-Piperazine

N-alkylation is a common method for introducing alkyl substituents onto the piperazine ring. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.

Materials:

-

N-Boc-piperazine (1.0 equiv.)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equiv.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Dry Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a stirred solution of N-Boc-piperazine in dry DMF or MeCN, add the alkyl halide and potassium carbonate.[3]

-

Heat the reaction mixture to an appropriate temperature (typically 60-90 °C) and stir for 4-16 hours, or until the reaction is complete as monitored by TLC.[3]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dilute the residue with DCM and wash with water to remove inorganic salts.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the N-alkylated product.

Reductive amination is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents.

Materials:

-

N-Boc-piperazine (1.0 equiv.)

-

Aldehyde or Ketone (1.0-1.2 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE.[4]

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature overnight.[4]

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: N-Acylation of N-Boc-Piperazine

N-acylation introduces an acyl group, providing access to amide derivatives of piperazine.

Materials:

-

N-Boc-piperazine (1.0 equiv.)

-

Acyl chloride or Acid anhydride (1.0-1.1 equiv.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv.)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-piperazine in DCM and cool to 0 °C.

-

Add triethylamine or DIPEA.

-

Slowly add the acyl chloride or acid anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[5]

Materials:

-

N-Boc-piperazine (1.0-1.2 equiv.)

-

Aryl halide (bromide or chloride) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)

-

Ligand (e.g., Xantphos, SPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous Toluene or Dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, N-Boc-piperazine, palladium catalyst, ligand, and base.

-

Add anhydrous toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 5: Deprotection of the BOC Group

The final step is the removal of the Boc protecting group to yield the desired monosubstituted piperazine. This is typically achieved under acidic conditions.[2]

Materials:

-

N-Boc-N'-substituted piperazine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or Dioxane

Procedure:

-

Dissolve the N-Boc-N'-substituted piperazine in DCM or dioxane.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent.[2][6]

-

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

For the TFA salt, the residue can be used directly or neutralized. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) to pH > 10.[6]

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final monosubstituted piperazine.

Reaction Parameters and Troubleshooting

The success of these synthetic steps often depends on the careful optimization of reaction parameters.

| Reaction Type | Key Parameters | Common Issues | Troubleshooting Solutions |

| N-Alkylation | Temperature, Base, Solvent | Low yield, Formation of quaternary ammonium salts | Use a non-nucleophilic base (e.g., Cs₂CO₃), optimize temperature, use a less polar solvent. |

| Reductive Amination | Reducing agent, pH | Incomplete reaction, Over-reduction | Use a milder reducing agent (e.g., NaBH(OAc)₃), maintain a slightly acidic pH to favor iminium ion formation. |

| N-Acylation | Base, Temperature | Di-acylation, Hydrolysis of acyl chloride | Use a stoichiometric amount of acylating agent, run the reaction at low temperature (0 °C). |

| Buchwald-Hartwig | Catalyst/Ligand system, Base, Temperature | Low yield, Catalyst decomposition | Screen different catalyst/ligand combinations, ensure anhydrous and anaerobic conditions, use a suitable base. |

| BOC Deprotection | Acid strength, Temperature | Incomplete deprotection, Side reactions with acid-labile groups | Use a stronger acid (e.g., TFA) or increase the reaction time/temperature. For sensitive substrates, consider alternative deprotection methods.[7] |

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism of BOC Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

Caption: Mechanism of acid-catalyzed BOC deprotection.

Conclusion

The use of N-Boc-piperazine as a precursor provides a highly effective and versatile strategy for the synthesis of monosubstituted piperazines. The protocols outlined in this application note offer a solid foundation for researchers to successfully synthesize a wide range of piperazine derivatives. By understanding the underlying principles and carefully controlling reaction conditions, chemists can efficiently access these valuable building blocks for drug discovery and development.

References

- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents.

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.

-

CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]

-

Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

-

Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

- US2919275A - Purification of piperazine - Google Patents.

-

Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. jgtps.com [jgtps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide to Piperazine Synthesis Stability

From the desk of a Senior Application Scientist

Welcome to the technical support center for piperazine-based compound synthesis. As a cornerstone in modern drug discovery, the piperazine scaffold is invaluable for its ability to modulate physicochemical properties and act as a versatile linker. However, its unique symmetrical structure, with two nucleophilic nitrogen atoms, presents a recurring set of stability and selectivity challenges during synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot these common issues. We will delve into the causality behind these synthetic hurdles and offer robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability-related challenges when working with piperazine?

The primary challenges stem from the reactivity of its two nitrogen atoms. These include:

-

Over-alkylation and Over-acylation: The most frequent issue is the formation of 1,4-disubstituted byproducts when mono-substitution is the goal.

-

Competitive Reactions: The basicity of the piperazine nitrogens can interfere with catalyst activity or promote unwanted side reactions.

-

Oxidative Degradation: Piperazine rings can be susceptible to oxidation, leading to the formation of N-oxides, ring-opened products, or cyclic amides, especially under aerobic conditions or in the presence of certain metal catalysts.[1]

-

Thermal Instability: Elevated temperatures can cause degradation, with the stability being influenced by the substituents on the piperazine ring.

-

Purification Hurdles: Separating the desired mono-substituted product from starting material, the di-substituted byproduct, and other impurities can be complex.

Q2: How can I selectively achieve mono-alkylation or mono-acylation of piperazine?

There are several effective strategies:

-

Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (4-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product. However, this necessitates an efficient method to remove the excess piperazine post-reaction.

-

Protecting Groups: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms. This allows for selective functionalization of the other nitrogen, followed by deprotection.[2]

-

In Situ Mono-protection via Salt Formation: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the monohydrochloride salt. The protonated nitrogen is no longer nucleophilic, allowing the reaction to proceed selectively at the free nitrogen.

Q3: My piperazine-containing compound appears to be degrading during my palladium-catalyzed cross-coupling reaction. What could be happening?

While palladium catalysts are powerful tools for C-N bond formation, they can also promote side reactions with piperazine derivatives. Potential issues include:

-

Catalyst Deactivation: The basic nitrogen atoms of piperazine can coordinate to the palladium center, potentially inhibiting its catalytic activity.

-

Side Reactions with Aqueous Conditions: In the presence of water and a base (like hydroxide), palladium-catalyzed reactions can sometimes lead to the formation of aryl alcohols and diarylethers as byproducts instead of the desired amination product.[3]

Troubleshooting Guides

Issue 1: Persistent Over-Alkylation Leading to Low Yields of Mono-Substituted Product

Root Cause Analysis:

The mono-alkylated piperazine is often a more potent nucleophile than the starting piperazine due to the electron-donating nature of the newly introduced alkyl group. This makes the second alkylation reaction kinetically favorable, leading to the formation of the 1,4-disubstituted byproduct.[4]

Visualizing the Mechanism of Over-alkylation:

Caption: Mechanism of Piperazine Over-Alkylation.